molecular formula C20H29BClNO5 B13486779 Tert-butyl 9-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate

Tert-butyl 9-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate

Cat. No.: B13486779
M. Wt: 409.7 g/mol
InChI Key: XPTSPWNMCJISAY-UHFFFAOYSA-N
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Description

Tert-butyl 9-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate is a complex organic compound that belongs to the class of benzoxazepines This compound is characterized by the presence of a boronate ester group, a chloro substituent, and a tert-butyl ester group

Preparation Methods

The synthesis of tert-butyl 9-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzoxazepine Core: The benzoxazepine core can be synthesized through a cyclization reaction involving an appropriate precursor, such as an o-aminophenol derivative and a suitable electrophile.

    Introduction of the Boronate Ester Group: The boronate ester group can be introduced via a Suzuki-Miyaura coupling reaction, using a boronic acid or boronate ester and a suitable halide derivative of the benzoxazepine core.

    Chlorination: The chloro substituent can be introduced through a halogenation reaction, using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Esterification: The tert-butyl ester group can be introduced through an esterification reaction, using tert-butyl alcohol and an appropriate carboxylic acid derivative of the benzoxazepine core.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Tert-butyl 9-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro substituent can be replaced through nucleophilic substitution reactions, using nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

    Coupling Reactions: The boronate ester group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with various aryl or vinyl halides.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific solvents to optimize reaction conditions.

Scientific Research Applications

Tert-butyl 9-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate has several scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Material Science: It is used in the development of novel materials with specific properties, such as polymers or catalysts.

    Biological Research: The compound is studied for its potential biological activities, including its interactions with proteins and other biomolecules.

Mechanism of Action

The mechanism of action of tert-butyl 9-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. The boronate ester group can form reversible covalent bonds with certain biomolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar compounds to tert-butyl 9-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate include other benzoxazepine derivatives and boronate esters. Some examples include:

    Benzoxazepine Derivatives: Compounds with similar benzoxazepine cores but different substituents, such as this compound.

    Boronate Esters: Compounds with similar boronate ester groups but different core structures, such as phenylboronic acid pinacol ester.

The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C20H29BClNO5

Molecular Weight

409.7 g/mol

IUPAC Name

tert-butyl 9-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate

InChI

InChI=1S/C20H29BClNO5/c1-18(2,3)26-17(24)23-8-9-25-16-13(12-23)10-14(11-15(16)22)21-27-19(4,5)20(6,7)28-21/h10-11H,8-9,12H2,1-7H3

InChI Key

XPTSPWNMCJISAY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=C2)Cl)OCCN(C3)C(=O)OC(C)(C)C

Origin of Product

United States

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